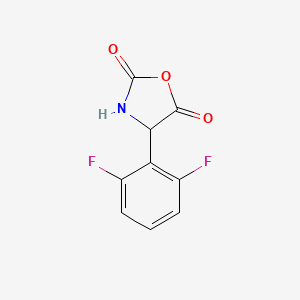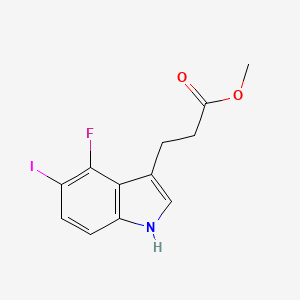
4,4'-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) is a compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a tetrazine ring, which is known for its electron-deficient nature, making it a valuable component in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) typically involves the reaction of 1,2,4,5-tetrazine derivatives with benzene-1,2-diol under specific conditions. One common method includes the use of dibromo-substituted tetrazine precursors in Stille or Suzuki cross-coupling reactions . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the tetrazine ring or the benzene diol moieties.
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
科学的研究の応用
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and as a potential drug candidate.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to form stable complexes with metal ions.
作用機序
The mechanism by which 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) exerts its effects is primarily through its electron-deficient tetrazine ring. This ring acts as an electron acceptor, facilitating various chemical reactions. In biological systems, it can interact with electron-rich sites on enzymes or other proteins, potentially inhibiting or modifying their activity .
類似化合物との比較
Similar Compounds
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: Used as a linker in MOFs, similar to the compound .
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Known for its use in coordination chemistry and as a ligand in metal complexes.
1,2,4,5-Tetrazine-3,6-dicarboxylic acid: Another tetrazine derivative with applications in material science and coordination chemistry.
Uniqueness
What sets 4,4’-(1,2,4,5-Tetrazine-3,6-diyl)bis(benzene-1,2-diol) apart is its combination of the tetrazine ring with benzene-1,2-diol moieties. This unique structure allows it to participate in a broader range of chemical reactions and applications compared to other tetrazine derivatives.
特性
分子式 |
C14H10N4O4 |
|---|---|
分子量 |
298.25 g/mol |
IUPAC名 |
4-[6-(3,4-dihydroxyphenyl)-1,2,4,5-tetrazin-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C14H10N4O4/c19-9-3-1-7(5-11(9)21)13-15-17-14(18-16-13)8-2-4-10(20)12(22)6-8/h1-6,19-22H |
InChIキー |
YJATXBOFSPSXAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NN=C(N=N2)C3=CC(=C(C=C3)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)

![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)








![2,2,4-Trifluorobenzo[d][1,3]dioxole](/img/structure/B13709996.png)
